L-Tryptophan methyl ester hydrochloride

Descripción

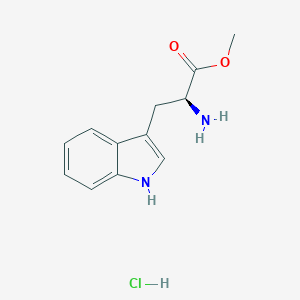

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNGGQRDXFYMM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226219 | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7524-52-9 | |

| Record name | L-Tryptophan, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7524-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tryptophanate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRYPTOPHANATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU62O6861L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Tryptophan Methyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of L-Tryptophan methyl ester hydrochloride. This compound serves as a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.

Core Chemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a ready reference for laboratory applications.

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol [1] |

| Melting Point | 213-216 °C[1] |

| Appearance | White to light yellow to light orange powder/crystal[1] |

| Optical Activity ([α]²⁰/D) | +18° to +21° (c=5 in methanol)[1] |

| Storage Conditions | 2°C - 8°C[1] |

| CAS Number | 7524-52-9 |

Solubility Profile

The solubility of this compound has been extensively studied in various organic solvents. The following table presents the mole fraction solubility (x₁) at 298.15 K (25 °C), demonstrating its versatility in different reaction media. Solubility generally increases with temperature.[1]

| Solvent | Mole Fraction (x₁) at 298.15 K |

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isobutanol | 0.001716 |

| sec-Butanol | 0.001651 |

| Isopropanol | 0.001573 |

| Acetone | 0.000605 |

| 2-Butanone | 0.000401 |

| Ethyl acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.2 | s | 1H | Indole N-H |

| 8.81 | br s | 3H | NH₃⁺ |

| 7.54 | d | 1H | Aromatic C-H |

| 7.39 | d | 1H | Aromatic C-H |

| 7.28 | s | 1H | Aromatic C-H |

| 7.09 | t | 1H | Aromatic C-H |

| 7.01 | t | 1H | Aromatic C-H |

| 4.19 | t | 1H | α-CH |

| 3.63 | s | 3H | OCH₃ |

| 3.33 | m | 2H | β-CH₂ |

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| 170.4 | C=O (ester) |

| 136.4 | Indole C-7a |

| 126.5 | Indole C-3a |

| 125.4 | Indole C-2 |

| 122.3 | Indole C-5 |

| 119.6 | Indole C-6 |

| 118.1 | Indole C-4 |

| 112.1 | Indole C-7 |

| 106.0 | Indole C-3 |

| 53.7 | α-CH |

| 53.4 | OCH₃ |

| 26.2 | β-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the principal functional groups in the molecule.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole) |

| ~3000 | C-H stretches (aromatic and aliphatic) |

| ~2900-2600 | N-H stretch (ammonium) |

| ~1740 | C=O stretch (ester) |

| ~1600 | C=C stretches (aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to the free base (L-Tryptophan methyl ester). The fragmentation pattern is characterized by the loss of the methoxycarbonyl group and cleavage of the side chain.

-

Molecular Ion (M⁺): m/z = 218 (corresponding to C₁₂H₁₄N₂O₂)

-

Major Fragments:

-

m/z = 159 (Loss of -COOCH₃)

-

m/z = 130 (Indole-3-methylene cation, [C₉H₈N]⁺) - Often the base peak.

-

Experimental Protocols

Synthesis of this compound

The most common synthetic route is the Fischer-Speier esterification of L-Tryptophan.[2]

Method 1: Using Thionyl Chloride in Methanol [2]

-

Materials:

-

L-Tryptophan (1.0 eq)

-

Anhydrous Methanol (5-10 mL per gram of L-Tryptophan)

-

Thionyl Chloride (SOCl₂) (1.2 eq)

-

Diethyl ether (for precipitation and washing)

-

-

Procedure:

-

Suspend L-Tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the resulting residue and triturate to induce precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Method 2: Using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative for the esterification.[2]

-

Materials:

-

L-Tryptophan (1.0 eq)

-

Anhydrous Methanol (10 mL per 2g of L-Tryptophan)

-

Trimethylchlorosilane (TMSCl) (2.0 eq)

-

-

Procedure:

-

To L-Tryptophan in a round-bottom flask, slowly add freshly distilled TMSCl and stir with a magnetic stirrer.[2]

-

Add anhydrous methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product.[2]

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

-

Solvent System: A common solvent system for recrystallization is a mixture of methanol and diethyl ether. Other options include ethylene dichloride.[3]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate complete crystallization. For ethylene dichloride, cooling to -10°C is effective.[3][4]

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether or cold ethylene dichloride (at 0°C).[3]

-

Dry the purified crystals under vacuum at a temperature of around 40°C for 5 hours.[3]

-

Analytical Characterization

Thin-Layer Chromatography (TLC) [1]

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[1]

-

Visualization:

High-Performance Liquid Chromatography (HPLC) [1]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1]

-

-

Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 280 nm (due to the indole ring of tryptophan).[1]

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Serotonin Biosynthesis Pathway

Caption: Biosynthesis of serotonin from L-Tryptophan.

Synthetic Pathway to Tadalafil

Caption: Simplified synthetic pathway to Tadalafil from this compound.

References

An In-depth Technical Guide to the Spectroscopic and Physicochemical Properties of L-Tryptophan Methyl Ester Hydrochloride

This technical guide offers a comprehensive overview of L-Tryptophan methyl ester hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable tool in biochemical research.[1] This document details its physicochemical properties, synthesis, and analytical characterization, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol [1] |

| Melting Point | 213-216 °C[1] |

| Appearance | White to light yellow to light orange powder/crystal[1] |

| Optical Activity | [α]²⁰/D +18° to +21° (c=5 in methanol)[1] |

| Storage | 2°C - 8°C[1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.2 | s | 1H, indole N-H |

| 8.81 | br s | 3H, NH₃⁺ |

| 7.54 | d | 1H |

| 7.39 | d | 1H |

| 7.28 | s | 1H |

| 7.09 | t | 1H |

| 7.01 | t | 1H |

| 4.19 | t | 1H |

| 3.63 | s | 3H, OCH₃ |

| 3.39 | dd | 1H |

| 3.33 | dd | 1H |

| Solvent: DMSO-d₆, Instrument: 400 MHz[1][2] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | C=O (ester) |

| 136.3 | Aromatic C |

| 127.3 | Aromatic C |

| 124.5 | Aromatic C |

| 121.2 | Aromatic C |

| 118.7 | Aromatic C |

| 118.3 | Aromatic C |

| 111.7 | Aromatic C |

| 106.8 | Aromatic C |

| 53.1 | α-carbon |

| 52.6 | OCH₃ |

| 26.8 | β-carbon |

| Solvent: DMSO-d₆ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch of the indole ring[1][3] |

| ~3000 | C-H stretches[1] |

| ~1740 | C=O stretch of the ester[1] |

| ~1600 | C=C stretches of the aromatic ring[1] |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 218 | [M-HCl]⁺ |

| 130 | [Indole-CH₂-CH=NH₂]⁺ |

Experimental Protocols

Synthesis of this compound via Thionyl Chloride in Methanol

The most common method for the synthesis of this compound is the Fischer-Speier esterification of L-tryptophan with methanol in the presence of an acid catalyst.[1][4]

-

Materials:

-

L-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) at 0 °C (ice bath).[1]

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[1]

-

To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.[1]

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[1]

-

Analytical Characterization

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[1]

-

Visualization: The spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution followed by gentle heating.[1] The hydrochloride salt will typically have a lower Rf value than the free base due to its higher polarity.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: A gradient elution is typically employed.[1]

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1]

-

-

Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 280 nm (due to the indole ring of tryptophan).[1]

-

Injection Volume: 10-20 µL.[1]

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for the characterization of the compound.

Applications in Research and Development

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its primary application is in peptide synthesis, where the esterification of the carboxylic acid group allows the amino group to be available for peptide bond formation.[1] It is also used in the synthesis of various complex molecules, including tadalafil and isoroquefortine C.

References

IR and mass spectrometry of L-Tryptophan methyl ester hydrochloride

An In-depth Technical Guide on the Infrared (IR) and Mass Spectrometry of L-Tryptophan Methyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the analytical characterization of this compound using infrared (IR) spectroscopy and mass spectrometry (MS). It details the physicochemical properties, experimental methodologies for both techniques, and an interpretation of the resulting data.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of L-tryptophan.[1] It is a crucial intermediate in the synthesis of various pharmaceutical compounds, including peptide synthesis, where the ester group protects the carboxylic acid.[2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | |

| Molecular Weight | 254.71 g/mol | [1] |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 213-216 °C | [1] |

| Optical Activity | [α]²⁰/D +18° to +21° (c=5 in methanol) | [1] |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded, typically in the mid-infrared range of 4000–400 cm⁻¹.[4] A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹), revealing absorption bands corresponding to specific molecular vibrations.[3]

Data Interpretation and Characteristic Peaks

The IR spectrum of this compound displays several key absorption bands that confirm its structure.[1] The presence of the ester group is particularly notable, with its strong carbonyl (C=O) stretch appearing at a higher wavenumber than the carboxylic acid C=O of the parent L-tryptophan.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3400 | N-H Stretch | Indole Ring | [1][5] |

| ~3000 | C-H Stretches | Aromatic and Aliphatic | [1] |

| ~1740 | C=O Stretch | Ester | [1] |

| ~1600 | C=C Stretches | Aromatic (Indole) Ring | [1] |

| ~1200-1300 | C-O Stretch | Ester | [6] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition, and its fragmentation patterns can elucidate the structure of the analyte.[7]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A general method for the analysis of this compound using LC-MS is outlined below. This approach couples the separation power of HPLC with the detection sensitivity of mass spectrometry.[2]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to aid protonation.[8]

-

Chromatographic Separation:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecules, [M+H]⁺.[2]

-

Mass Analysis:

-

MS1 Scan: The mass spectrometer scans a range of m/z values to detect the molecular ion.

-

MS2 Scan (Fragmentation): The molecular ion is selected and fragmented (e.g., via collision-induced dissociation), and the m/z ratios of the resulting fragment ions are measured to provide structural information.[10]

-

Data Interpretation and Fragmentation Pattern

In positive mode ESI-MS, this compound is detected as the protonated free base (C₁₂H₁₄N₂O₂), with an expected [M+H]⁺ ion at m/z 219. The fragmentation pattern is characteristic of the tryptophan structure. The most prominent fragmentation pathway involves the cleavage of the bond between the α- and β-carbons of the amino acid side chain, leading to the formation of a stable indole-containing fragment.[10][11]

| m/z Value (Nominal) | Proposed Fragment | Description | Reference |

| 219 | [M+H]⁺ | Protonated molecular ion of the free base | [12] |

| 130 | [C₉H₈N]⁺ | Indolemethylene fragment (skatole cation) | [13] |

Analytical Workflow Visualization

The general workflow for the characterization of this compound using IR and MS techniques can be visualized as two parallel processes.

Caption: General analytical workflow for IR and MS characterization.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a robust framework for the structural confirmation and analysis of this compound. IR spectroscopy effectively identifies the key functional groups, such as the indole N-H and the ester C=O, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns essential for unambiguous identification. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in pharmaceutical development and related scientific fields.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 7524-52-9 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Solubility of L-Tryptophan Methyl Ester Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Tryptophan methyl ester hydrochloride, an important intermediate in pharmaceutical synthesis.[1] A thorough understanding of its solubility in various organic solvents is critical for the development and optimization of processes such as crystallization, purification, formulation, and separation.[1][2]

The solubility of this compound is influenced by several factors, including the polarity of the solvent, its hydrogen bonding capabilities, and the temperature of the system.[1][3] Generally, an increase in temperature leads to higher solubility across a range of solvents.[1] Protic solvents like methanol and water demonstrate the highest solvating power, highlighting the significant role of hydrogen bonding in the dissolution process.[1] Conversely, the compound exhibits lower solubility in less polar, aprotic solvents.[1]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of this compound in twelve different organic solvents at 298.15 K (25 °C). This data is crucial for solvent screening and optimizing reaction and purification conditions.

| Solvent | Mole Fraction (x₁) at 298.15 K |

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isobutanol | 0.001716 |

| sec-Butanol | 0.001651 |

| Isopropanol | 0.001573 |

| Propanone (Acetone) | 0.000605 |

| 2-Butanone | 0.000401 |

| Ethyl Acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Data sourced from the Journal of Chemical & Engineering Data.[1]

At 298.2 K, the solubility of this compound follows the order: Methanol > Water > Ethanol > n-Propanol > n-Butanol > Isobutanol > sec-Butanol > Isopropanol > Propanone > 2-Butanone > Ethyl Acetate > Acetonitrile.[1][3] Methanol was found to be the solvent with the highest solubility, while acetonitrile had the lowest.[1][3]

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The solubility data presented in this guide was determined using the static gravimetric method.[1][3] This method involves preparing a saturated solution at a constant temperature, followed by the evaporation of a known mass of the saturated solution to determine the mass of the dissolved solute.[4]

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Jacketed glass vessel

-

Thermostatic water bath

-

Magnetic stirrer and stir bar

-

Analytical balance (accurate to 0.1 mg)

-

Drying oven

-

Spatula

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Preparation: An excess amount of this compound is added to a known mass of the chosen solvent in the jacketed glass vessel.[4]

-

Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath, to ensure the formation of a saturated solution. This equilibration process is typically carried out for several hours.[4]

-

Precipitation: After equilibration, stirring is stopped to allow the undissolved solid to precipitate.[4]

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Mass Determination of Saturated Solution: The mass of the syringe containing the saturated solution is recorded. The difference between this mass and the initial mass of the empty syringe gives the total mass of the saturated solution.

-

Solvent Evaporation: The collected saturated solution is transferred to a pre-weighed container and placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination of Solute: Once the solvent has completely evaporated, the container with the dried solute is weighed. The mass of the solute is determined by subtracting the mass of the empty container.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent (which is the total mass of the saturated solution minus the mass of the dissolved solute).[4] The result is typically expressed as a mole fraction.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 4. benchchem.com [benchchem.com]

Synthesis of L-Tryptophan methyl ester hydrochloride from L-tryptophan

An in-depth technical guide on the synthesis of L-Tryptophan methyl ester hydrochloride from L-tryptophan for researchers, scientists, and drug development professionals. This guide details the core synthesis methodologies, presents quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of the reaction pathway and experimental workflows.

Introduction

This compound is a significant derivative of the essential amino acid L-tryptophan. It serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds and complex organic molecules, including peptides and alkaloids. The esterification of the carboxylic acid group in L-tryptophan to its methyl ester, followed by the formation of the hydrochloride salt, protects the reactive amino and carboxyl groups, allowing for selective modification of other parts of the molecule. This guide focuses on the prevalent and effective methods for this transformation.

Core Synthesis Methodologies

The primary route for synthesizing this compound is the Fischer-Speier esterification.[1][2] This reaction involves treating L-tryptophan with methanol in the presence of a strong acid catalyst. The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. It also converts the α-amino group into its hydrochloride salt, which prevents unwanted side reactions like polymerization.[1] The most common methods are distinguished by the choice of acid catalyst.

-

Thionyl Chloride (SOCl₂)/Methanol System : In this widely used method, thionyl chloride is added to a suspension of L-tryptophan in anhydrous methanol. Thionyl chloride reacts in situ with methanol to generate hydrogen chloride (HCl) gas, which acts as the catalyst for the esterification.[1][3] This method is highly efficient and generally provides high yields.[1]

-

Trimethylchlorosilane (TMSCl)/Methanol System : This approach is considered a milder and more convenient alternative.[1][4] Trimethylchlorosilane reacts with methanol to produce HCl, which then catalyzes the esterification. The reaction typically proceeds at room temperature, offering good to excellent yields.[4][5]

-

Hydrogen Chloride (HCl) Gas/Methanol System : This is a classic and direct method where anhydrous hydrogen chloride gas is bubbled through a suspension of L-tryptophan in a suitable solvent, often in the presence of an organic amine.[1][6] The reaction forms L-tryptophan hydrochloride, which subsequently undergoes esterification.[6] This method can achieve very high yields, especially when coupled with techniques to remove the water generated during the reaction.[6][7]

Data Presentation: Summary of Synthesis Methods

The selection of a synthetic methodology often depends on factors such as desired yield, reaction conditions, available reagents, and scalability. The table below summarizes quantitative data from various reported methods for the synthesis of this compound.

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride/Methanol | L-Tryptophan, Thionyl Chloride, Methanol | Methanol | 0 °C to reflux | 2-7 hours | >90% | [1][2][6] |

| Trimethylchlorosilane/Methanol | L-Tryptophan, Trimethylchlorosilane, Methanol | Methanol | Room Temperature | Not Specified | Good to Excellent | [1][4] |

| Hydrogen Chloride Gas/Methanol | L-Tryptophan, HCl (gas), Methanol, Ethylene Dichloride, DIPEA | Ethylene Dichloride | Room Temp to Reflux | 3.5 hours | 81.0% - 99.9% | [1][6][7] |

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflows for the synthesis of this compound.

Figure 1: General Reaction Pathway for Esterification.

Figure 2: Workflow for the Thionyl Chloride Method.

Figure 3: Workflow for the TMSCl Method.

Figure 4: Workflow for the HCl Gas/Methanol Method.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Thionyl Chloride/Methanol Method[2][3]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tryptophan (1 equivalent, e.g., 25.0 mmol) in anhydrous methanol (5-10 mL per gram of tryptophan, e.g., 75 mL).[1][2]

-

Reagent Addition : Cool the mixture to 0 °C in an ice bath under vigorous stirring.[1] Slowly add thionyl chloride (1.1-2.5 equivalents, e.g., 4.4 mL, 60 mmol) dropwise to the stirred suspension.[1][2] Caution : This reaction is exothermic and releases toxic HCl gas. It must be performed in a well-ventilated fume hood.[2]

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[2] Then, heat the mixture to reflux and maintain for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

-

Work-up : Upon completion, cool the reaction mixture to room temperature.[2] Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][2]

-

Purification : To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.[2] Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[2] Further purification can be achieved by recrystallization.[1]

Protocol 2: Trimethylchlorosilane (TMSCl)/Methanol Method[2][5]

-

Reaction Setup : Place L-tryptophan (1 equivalent, e.g., 0.1 mol) in a round-bottom flask.[1][4]

-

Reagent Addition : Slowly add freshly distilled chlorotrimethylsilane (2 equivalents, e.g., 0.2 mol) to the flask and stir with a magnetic stirrer.[4] Subsequently, add methanol (e.g., 100 mL).[1][4]

-

Reaction : Stir the resulting solution or suspension at room temperature.[4] Monitor the reaction for completion using TLC.[1][4]

-

Work-up : After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield this compound.[1][4]

Protocol 3: Hydrogen Chloride (HCl) Gas/Methanol Method[2][7]

-

Initial Reaction : In a 250 mL three-necked flask, combine L-tryptophan (1 equivalent, e.g., 20.4g, 0.1 mol), ethylene dichloride (e.g., 30 mL), and N,N-Diisopropylethylamine (DIPEA) (0.1 equivalents, e.g., 1.29g, 0.01 mol).[1][6] Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.[1][6]

-

Esterification : Add methanol (1.3 equivalents, e.g., 4.16g, 0.13 mol) to the flask.[1][6] Continue to pass hydrogen chloride gas at a lower rate (e.g., 0.05 ml/s) under reflux conditions for 3 hours.[1][6] During this time, remove the generated water azeotropically with ethylene dichloride and replenish with anhydrous ethylene dichloride to maintain a constant volume.[6]

-

Work-up : Cool the reaction solution to room temperature and concentrate under vacuum (e.g., 10 mmHg, 40 °C) to remove the remaining ethylene dichloride and methanol.[6]

-

Purification : Cool the residue to -10 °C to induce crystallization.[6] Wash the resulting solid with cold (0 °C) ethylene dichloride (e.g., 20 mL) and filter.[1][6] Dry the filter cake at 40 °C for 5 hours to obtain this compound.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]

- 7. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fischer-Speier Esterification of L-Tryptophan

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer-Speier esterification of L-tryptophan, a critical process for synthesizing L-tryptophan esters, which are valuable intermediates in peptide synthesis and pharmaceutical development. The esterification of the carboxylic acid functional group protects it from unwanted side reactions and enhances its solubility in organic solvents. This document details the core reaction mechanism, compares various established synthesis methodologies with quantitative data, and provides detailed experimental protocols and characterization data.

Core Principles: The Fischer-Speier Esterification Mechanism

Fischer-Speier esterification is a classic acid-catalyzed reaction that involves reacting a carboxylic acid with an alcohol to form an ester and water.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[1][3]

The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[4]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

-

Elimination of Water : A molecule of water is eliminated, forming a protonated ester.[4]

-

Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]

For L-tryptophan, the acid catalyst also serves to protect the α-amino group by forming its corresponding hydrochloride salt, which prevents undesirable side reactions like self-polymerization.[5]

References

An In-depth Technical Guide to the Biological Activity of L-Tryptophan Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tryptophan methyl ester hydrochloride, a derivative of the essential amino acid L-tryptophan, serves as a vital precursor in various synthetic and biological processes. While its primary utility is often seen in peptide synthesis and as a building block for complex pharmaceutical agents, its intrinsic biological activities are of significant interest in modern research, particularly in neuropharmacology and immuno-oncology.[1][2] This document provides a comprehensive technical overview of the biological functions of this compound, focusing on its mechanisms of action, its role in critical signaling pathways, and its potential as a therapeutic modulator. It consolidates quantitative data, details key experimental methodologies, and provides visual diagrams of associated biological pathways and workflows to offer a thorough resource for the scientific community.

Introduction

L-Tryptophan is an essential amino acid that the human body cannot synthesize, making it a critical component of our diet.[3] It is the metabolic precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin, which are crucial for regulating mood and sleep-wake cycles.[1][3] this compound is a chemically modified form where the carboxylic acid group of L-tryptophan is converted into a methyl ester, and the amino group is protected as a hydrochloride salt. This modification enhances its solubility and makes it a versatile intermediate for chemical synthesis.[1][2][4] Beyond its role as a synthetic tool, L-Tryptophan methyl ester and its derivatives exhibit direct biological effects, including anti-tumor properties and immunomodulatory functions, that are currently under active investigation.[1]

Core Biological Activities and Mechanisms of Action

The biological significance of this compound stems from its ability to act as a pro-drug for L-tryptophan and to participate in or modulate several key cellular pathways.

Precursor to Serotonin and Melatonin

Once administered, L-Tryptophan methyl ester can be hydrolyzed in vivo to release L-tryptophan. The body then utilizes this L-tryptophan for the synthesis of vital neurochemicals.[3] The metabolic conversion proceeds via 5-hydroxytryptophan (5-HTP) to serotonin, a key neurotransmitter in mood regulation, and subsequently to melatonin, the primary hormone for sleep regulation.[3] This foundational role makes tryptophan derivatives relevant in neuroscience research and in the development of therapies for mood and sleep disorders.[2]

Immunomodulation via Indoleamine 2,3-Dioxygenase (IDO1) Pathway

A critical area of research is the role of tryptophan metabolism in cancer immunology. The enzyme Indoleamine 2,3-dioxygenase (IDO1) is a key immunomodulatory enzyme that is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[5][6] IDO1 catabolizes L-tryptophan into kynurenine.[5] This depletion of local tryptophan starves proliferating T cells, while the accumulation of kynurenine metabolites actively induces T-cell apoptosis and promotes the generation of immunosuppressive regulatory T cells (Tregs).[6]

Derivatives of tryptophan, such as 1-methyl-tryptophan, are known inhibitors of the IDO enzyme.[7][8] By blocking IDO1, these compounds prevent the degradation of tryptophan, thereby restoring T-cell function and enhancing anti-tumor immunity.[5][7] L-Tryptophan methyl ester itself can increase intracellular tryptophan levels, which may help counteract the effects of IDO1-mediated depletion.[5]

T-Cell Activation via PD-1 Downregulation

Recent studies have uncovered a novel mechanism by which increased intracellular tryptophan can potentiate CD8+ T cell activity against cancer cells. Elevating intracellular tryptophan, either through supplementation with L-tryptophan methyl ester or by blocking its degradation with IDO inhibitors, leads to the downregulation of the Programmed Cell Death Protein 1 (PD-1) on the surface of T cells.[5]

The mechanism involves the tryptophanyl-tRNA synthetase (WARS), which, in the presence of high tryptophan levels, tryptophanylates (adds a tryptophan molecule to) the E3 ligase TRIP12.[5] This activation of TRIP12 leads to the degradation of NFATc1, a key transcription factor for the PD-1 gene.[5] The resulting decrease in surface PD-1 enhances the cytotoxic activity of T cells against tumors.[5]

Antiproliferative and Pro-Apoptotic Effects

Direct anti-tumor activity has been observed for this compound and its derivatives. For instance, it has shown the ability to inhibit cell proliferation in MDA-MB231 breast cancer cells. Furthermore, certain derivatives have been shown to induce apoptosis in human leukemia cells.[1] This effect is associated with the production of hydrogen peroxide, a decrease in mitochondrial membrane potential, and the activation of caspase-3.[1]

Quantitative Biological Data

While much of the research has focused on derivatives, the available quantitative data provide valuable benchmarks for the biological activity of tryptophan-based compounds. The data below is for L-Tryptophan methyl ester derivatives and related compounds, as direct IC50 values for the parent compound are not widely published in the reviewed literature.

| Compound/Derivative | Target/Assay | Cell Line/System | Result (IC50) | Reference |

| Derivative 6j | Cytotoxicity (MTT Assay) | HeLa | 12.54 ± 0.71 µM | [9] |

| 5-Benzyloxy-L-tryptophan | LAT1 Inhibition ([³H]-L-leucine uptake) | HT-29 (Colon Carcinoma) | 19 µM | [10] |

| L-Tryptophan ethyl ester | Relaxation of Mesenteric Arteries | Rat Mesenteric Arteries | 17 µM | [11] |

| L-Tryptophan ethyl ester | VOCC Inhibition (Patch-clamp) | Vascular Smooth Muscle Cells | 12 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assays commonly used to evaluate the biological activity of tryptophan derivatives.

Protocol: In Vitro Cell Proliferation (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: IDO1 Enzyme Activity Assay

This protocol measures the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing L-ascorbic acid, methylene blue, and catalase.

-

Compound Addition: Add various concentrations of the test compound (this compound or its derivatives) to the wells.

-

Enzyme and Substrate Addition: Add recombinant human IDO1 enzyme to the wells. Initiate the reaction by adding the substrate, L-tryptophan.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Kynurenine Detection: Heat the plate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow color.

-

Data Acquisition: Measure the absorbance at 480 nm.

-

Analysis: Calculate the amount of kynurenine produced and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Conclusion

This compound is more than a simple laboratory reagent; it is a biologically active molecule with significant potential. Its fundamental role as a precursor to serotonin and melatonin underscores its importance in neuroscience. More critically, its involvement in the tryptophan catabolism pathway places it at the center of modern immuno-oncology research. The ability of tryptophan and its derivatives to modulate the IDO1 pathway and downregulate the PD-1 immune checkpoint on T cells presents compelling new avenues for cancer therapy. The direct antiproliferative and pro-apoptotic effects further enhance its therapeutic profile. Continued research into the precise mechanisms and efficacy of this compound and its novel derivatives will be crucial for translating these promising biological activities into effective clinical applications for researchers and drug development professionals.

References

- 1. This compound | 7524-52-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Tryptophan:Mechanism of action,Safety concerns_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The indoleamine 2,3-dioxygenase inhibitor 1-methyl-tryptophan suppresses mitochondrial function, induces aerobic glycolysis and decreases interleukin-10 production in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of L-Tryptophan Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan methyl ester hydrochloride is a pivotal derivative of the essential amino acid L-tryptophan. It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and is extensively used in biochemical and neuropharmacological research.[1][2] Its role as a precursor in the synthesis of neurotransmitters like serotonin, and its application in peptide synthesis, underscores its importance in drug development and neuroscience.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, supported by experimental protocols and graphical representations of key analytical and synthetic workflows.

Physicochemical Properties

This compound is a white to off-white or slightly pale reddish-yellow crystalline solid.[1][4] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][5] |

| Molecular Weight | 254.71 g/mol | [1][5] |

| Melting Point | 213-220 °C | [1][2][3][4][6] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2][4] |

| Optical Activity [α]²⁰/D | +18° to +21° (c=5 in methanol) | [1][2][3] |

| Storage Conditions | 2°C - 8°C, Light & Moisture sensitive | [1][2][6] |

| Purity (by HPLC) | ≥ 98% | [2][4] |

Table 2: Solubility in Various Solvents at 298.15 K (25 °C)

The solubility of this compound is a critical parameter for its application in synthesis and formulation.[7][8] Its solubility generally increases with temperature.[7][8]

| Solvent | Mole Fraction (x₁) | [1][7][8] |

| Methanol | 0.033403 | |

| Water | 0.011939 | |

| Ethanol | 0.007368 | |

| n-Propanol | 0.003708 | |

| n-Butanol | 0.002632 | |

| Isobutanol | 0.001716 | |

| sec-Butanol | 0.001651 | |

| Isopropanol | 0.001573 | |

| Acetone (Propanone) | 0.000605 | |

| 2-Butanone | 0.000401 | |

| Ethyl acetate | 0.000074 | |

| Acetonitrile | 0.000065 |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and analysis of this compound are crucial for its effective utilization.

Synthesis: Fischer-Speier Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification of L-Tryptophan.[1]

-

Materials: L-Tryptophan, Anhydrous Methanol (MeOH), Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl), Diethyl ether.[1][9][10]

-

Procedure:

-

Suspend L-Tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool to 0 °C in an ice bath.[1]

-

Slowly add thionyl chloride (or TMSCl) (2 equivalents) to the suspension.[1][9]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 15 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][10]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude product.[1][9]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to obtain the final crystalline product.[1]

-

Analytical Characterization

A standard method for monitoring the progress of the synthesis and assessing the purity of the product.[1]

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[1]

-

Visualization: Spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution followed by gentle heating.[1] The hydrochloride salt typically has a lower Rf value than the free base due to its higher polarity.[1]

HPLC is employed for the quantitative analysis of purity.[1]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: A gradient elution is typically used.[1]

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]

-

-

Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 280 nm, owing to the indole ring of tryptophan.[1]

-

Injection Volume: 10-20 µL.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectroscopic data from a 400 MHz instrument in DMSO-d6 shows characteristic peaks for the protons of the indole ring, the alpha-carbon, the beta-carbon, and the methyl ester group.[11]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.[9][12] The mass of the molecular ion is 218 g/mol .[11]

-

Infrared Spectroscopy (IR): The IR spectrum shows a characteristic absorption band for the ester carbonyl group around 1751 cm⁻¹.[13]

The solubility data presented in this guide was obtained using the static gravimetric method.[7][8][14]

-

Principle: This method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured to calculate the solubility.[14]

-

Apparatus: Jacketed glass vessel with a magnetic stirrer, thermostatic water bath, analytical balance, syringes with filters, and a drying oven.[14]

-

Procedure:

-

An excess amount of this compound is added to a known mass of the solvent in the jacketed glass vessel.[14]

-

The mixture is stirred at a constant temperature until equilibrium is reached, forming a saturated solution.[14]

-

A sample of the clear supernatant is withdrawn using a filtered syringe and weighed.[14]

-

The solvent is evaporated from the sample, and the remaining solute is dried to a constant weight.[14]

-

The mass of the solute and the solvent are used to calculate the mole fraction solubility.[14]

-

Visualizations

Synthetic and Analytical Workflows

The following diagrams illustrate the key workflows for the synthesis and characterization of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: An overview of the analytical workflow for the characterization of the compound.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their work with this important compound. The structured presentation of data and workflows aims to facilitate easy access to critical information for laboratory and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L -Tryptophan methyl ester 98 7524-52-9 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. biosynth.com [biosynth.com]

- 6. labsolu.ca [labsolu.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 11. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

L-Tryptophan Methyl Ester Hydrochloride: A Technical Guide to its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tryptophan methyl ester hydrochloride is a pivotal derivative of the essential amino acid L-tryptophan, widely utilized as a precursor in the synthesis of neurotransmitters like serotonin and melatonin, and as a building block in peptide synthesis. Its physicochemical properties, particularly its melting point and stability, are critical parameters for its application in pharmaceutical research and development. This technical guide provides an in-depth overview of the melting point and stability of this compound, offering detailed experimental protocols for their determination and analysis.

Physicochemical Properties

This compound presents as a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided below.

Melting Point

The melting point of a crystalline solid is a fundamental physical property indicative of its purity. For this compound, the reported melting point generally falls within a narrow range, signifying a high degree of purity in commercially available samples.

| Property | Reported Value |

| Melting Point | 218-220 °C |

| Melting Point | 200-220 °C[1] |

Stability Profile

The stability of this compound is a critical factor influencing its storage, handling, and formulation. As an amino acid ester, it is susceptible to degradation through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. A comprehensive understanding of its stability profile is essential for ensuring its quality and efficacy in research and pharmaceutical applications.

General Stability

Under recommended storage conditions, typically at 2-8°C in a well-sealed container protected from light and moisture, this compound is considered to be stable. However, exposure to adverse conditions can lead to significant degradation.

Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. The primary degradation pathways for this compound are anticipated to be:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding L-tryptophan and methanol.

-

Oxidation: The indole ring of the tryptophan moiety is prone to oxidation, which can lead to the formation of various degradation products.

-

Photodegradation: Exposure to ultraviolet (UV) light can induce degradation of the tryptophan component, often resulting in discoloration (yellowing) of the material.

-

Thermal Degradation: At elevated temperatures, particularly approaching its melting point, the molecule can undergo thermal decomposition.

Illustrative Stability Data

While specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and intended for demonstrative purposes.

| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradants (Anticipated) |

| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 5 - 10% | L-Tryptophan |

| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 40°C | 10 - 15% | L-Tryptophan |

| 3% H₂O₂ (Oxidation) | 24 hours | 25°C | 2 - 5% | Oxidized Tryptophan Species |

| UV Light (254 nm) | 48 hours | 25°C | 8 - 12% | Photodegradation Products |

| Dry Heat | 72 hours | 105°C | 3 - 7% | Thermal Decomposition Products |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of the melting point and stability of this compound.

Melting Point Determination

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The sample is heated at a controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of the molecule under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

3.2.1. General Procedure

-

Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the respective stress media.

-

Stress Conditions: Expose the samples to the conditions outlined in the illustrative stability data table.

-

Sampling: Withdraw aliquots at predetermined time points.

-

Neutralization/Quenching: Neutralize acidic and basic samples, and quench oxidative reactions as appropriate.

-

Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.

3.2.2. Stability-Indicating HPLC Method (Example)

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature and the peak maximum provide information about the melting point and purity.

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Sample Preparation: Place a known amount (e.g., 5-10 mg) of this compound into the TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature, indicating the thermal stability and decomposition temperature of the compound.

Visualizations

Synthesis of this compound

Forced Degradation Study Workflow

Simplified Serotonin Synthesis Pathway

References

An In-depth Technical Guide on L-Tryptophan Methyl Ester Hydrochloride: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: L-Tryptophan methyl ester hydrochloride is a crucial derivative of the essential amino acid L-tryptophan, serving as a key intermediate in peptide synthesis and the development of various pharmaceutical compounds. This document provides a comprehensive overview of its fundamental physicochemical properties, detailed protocols for its synthesis and purification, and standard methods for its analytical characterization. While a definitive single-crystal X-ray diffraction structure is not publicly available in widespread databases, this guide consolidates the existing knowledge to support its application in research and development.

Physicochemical Properties

This compound presents as a white to off-white crystalline solid.[1] Its key properties are summarized in the table below, providing essential data for handling, formulation, and experimental design.

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| Appearance | White to light yellow/orange powder/crystal[1] |

| Melting Point | 213-216 °C |

| Optical Activity [α]²⁰/D | +18° to +21° (c=5 in methanol)[1] |

| Storage Conditions | 2°C - 8°C[1] |

Table 1: Core Physicochemical Properties of this compound.

The solubility of a compound is a critical parameter for its purification and use in solution-based reactions. The mole fraction solubility of this compound has been determined in several common solvents at 298.15 K (25 °C).

| Solvent | Mole Fraction (x₁) at 298.15 K |

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isopropanol | 0.001573 |

| Acetone | 0.000605 |

| Ethyl acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Table 2: Solubility of this compound in Various Solvents. [1][2]

Experimental Protocols

The following sections detail the established methodologies for the synthesis, purification, and analysis of this compound.

The most prevalent method for synthesizing this compound is the Fischer-Speier esterification.[1][3] This reaction involves the esterification of the carboxylic acid group of L-tryptophan with methanol, catalyzed by a strong acid which also serves to protect the α-amino group as its hydrochloride salt.[4] The thionyl chloride/methanol system is a common and effective approach.[4]

Protocol: Synthesis using Thionyl Chloride in Methanol [1]

-

Materials:

-

L-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of L-tryptophan).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. While stirring vigorously, slowly add thionyl chloride (1.1-1.2 equivalents) dropwise. Caution: This step is exothermic and liberates HCl gas; it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent (methanol) and excess reagent under reduced pressure using a rotary evaporator.

-

Purification and Isolation: To the resulting crude residue, add cold diethyl ether and triturate (stir/grind the solid in the solvent) to induce the precipitation of the hydrochloride salt.

-

Collection: Collect the white solid product by vacuum filtration, wash it with a small amount of cold diethyl ether to remove soluble impurities, and dry under vacuum. For higher purity, the product can be further recrystallized.[4]

-

To confirm the identity and purity of the synthesized product, standard chromatographic techniques are employed.

Protocol 1: Thin-Layer Chromatography (TLC) [1]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).

-

Visualization: Spots can be visualized under UV light (254 nm) due to the indole ring. Alternatively, the plate can be stained with a ninhydrin solution followed by gentle heating, which will develop a colored spot indicating the presence of the primary amine. The hydrochloride salt typically has a lower Rf value than the free base form due to its increased polarity.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) [1]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for optimal separation.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

-

Gradient: A typical gradient might run from 5% Solvent B to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm, the characteristic absorbance wavelength of the tryptophan indole ring.

-

Injection Volume: 10-20 µL.

Note on Crystal Structure

A comprehensive search of publicly available scientific literature and chemical databases did not yield a complete, solved single-crystal X-ray diffraction structure for this compound (CAS 7524-52-9). While the compound is known to be a crystalline solid, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates are not readily accessible.

For researchers requiring definitive crystal structure information, a direct search of specialized databases such as the Cambridge Structural Database (CSD) may be necessary, or alternatively, single crystals would need to be grown and analyzed via X-ray crystallography.

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. While its detailed crystal structure remains to be widely published, its physicochemical properties are well-documented, and robust protocols for its synthesis and analysis are firmly established. The information and methodologies presented in this guide provide a strong technical foundation for professionals utilizing this important compound in their research and development endeavors.

References

A Comprehensive Technical Guide to L-Tryptophan Methyl Ester Hydrochloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Tryptophan methyl ester hydrochloride, a pivotal derivative of the essential amino acid L-tryptophan. This document details its commercial availability, physicochemical properties, and key applications in research and pharmaceutical development. It includes detailed experimental protocols for its synthesis and use, alongside visual representations of relevant pathways and workflows to support laboratory applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, with higher purity grades available for more sensitive applications.

Table 1: Commercial Suppliers and Typical Product Grades

| Supplier | Typical Purity Levels | Common Quantities Offered |

| Sigma-Aldrich | ≥98%, ≥99% (HPLC) | 5 g, 25 g, 100 g |

| TCI Chemicals | >98.0% (HPLC) | 25 g, 100 g, 500 g |

| Biosynth | Research Grade | Custom and bulk quantities available |

| Simson Pharma | High Purity, Custom Synthesis | Grams to kilograms |

| Chem-Impex | ≥99% (HPLC)[1] | Grams to kilograms |

Note: Availability and specific grades should be confirmed with the respective suppliers.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] Its key physicochemical properties are summarized below, compiled from various supplier technical data sheets and certificates of analysis.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| CAS Number | 7524-52-9 |

| Appearance | White to off-white powder/crystal[1][2] |

| Melting Point | 218-220 °C |

| Optical Rotation | [α]²⁰/D +18° to +21° (c=5 in methanol)[2] |

| Purity (Typical) | ≥98% (HPLC) |

| Solubility | Soluble in water, methanol, and DMSO. |

| Storage Conditions | 2-8 °C, protected from light and moisture. |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in both basic research and pharmaceutical development.

-

Peptide Synthesis: Its primary application is as a building block in both solution-phase and solid-phase peptide synthesis. The methyl ester protection of the carboxylic acid group allows the free amino group to participate in peptide bond formation.

-

Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical agents, including the PDE5 inhibitor Tadalafil (Cialis) and other complex heterocyclic compounds.

-